molecular formula C26H32N4O3 B1680155 RTI-118

RTI-118

カタログ番号: B1680155
分子量: 448.6 g/mol
InChIキー: JJDDRYMIPIEXKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

RTI-118は、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

    置換: この反応は、ある官能基を別の官能基で置換することを伴います。一般的な試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、生物学的活性が変化した酸化誘導体を生成する可能性があります .

科学研究への応用

This compoundには、次のようないくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Research

RTI-118 serves as a crucial tool in pharmacological studies aimed at understanding the neuropeptide S receptor's role in addiction and anxiety. By antagonizing this receptor, researchers can investigate its influence on behaviors associated with drug reinforcement and anxiety-like symptoms. Studies have demonstrated that this compound can significantly reduce cocaine self-administration in animal models, suggesting its potential as a therapeutic agent for substance use disorders .

Substance Abuse Treatment

Research indicates that this compound may be effective in treating cocaine addiction. In various studies, it has been shown to decrease cocaine-seeking behavior and self-administration in rats without significantly affecting food-maintained responding. This specificity suggests that this compound could be developed into a treatment option for individuals with cocaine dependency .

Behavioral Studies

This compound has been utilized in behavioral pharmacology to assess its effects on intracranial self-stimulation (ICSS), a method used to evaluate the reinforcing properties of drugs. In experiments, this compound effectively blocked cocaine-induced facilitation of ICSS, indicating its potential to mitigate the rewarding effects of cocaine .

Mechanistic Studies

The compound's mechanism of action involves antagonism of the neuropeptide S receptor, which is a G-protein-coupled receptor. By inhibiting this receptor, this compound alters neurotransmitter release patterns associated with anxiety and reward pathways, providing insights into the neurobiological underpinnings of addiction .

Data Summary

Application Description Findings
Pharmacological ResearchTool for studying neuropeptide S receptor functionsDecreases cocaine self-administration; specific effects on addiction-related behaviors
Substance Abuse TreatmentPotential therapeutic agent for cocaine addictionReduces cocaine-seeking behavior without affecting food-related responses
Behavioral StudiesEvaluates drug reinforcement through ICSSBlocks cocaine-induced facilitation of ICSS
Mechanistic StudiesInvestigates neurobiological mechanisms through receptor antagonismAlters neurotransmitter release patterns linked to addiction

Study 1: Cocaine Self-Administration

In a pivotal study by Schmoutz et al. (2012), this compound was administered to rats to evaluate its effects on cocaine self-administration. The results showed that doses ranging from 5 to 30 mg/kg significantly reduced cocaine intake while having minimal impact on food-maintained behavior. This study highlighted this compound's potential as a selective treatment for cocaine addiction.

Study 2: Intracranial Self-Stimulation

Another investigation compared the effects of this compound with those of U69,593, a kappa opioid receptor agonist, on ICSS in rats. The findings indicated that this compound effectively blocked cocaine-induced increases in ICSS rates, reinforcing its role as an antagonist that can mitigate the rewarding effects of drugs like cocaine .

Study 3: Pharmacological Selectivity

Research conducted by Hassler et al. (2014) assessed the pharmacological selectivity of this compound against various G-protein-coupled receptors and ion channels. The study concluded that this compound exhibited a favorable profile for targeting the neuropeptide S receptor over other receptors, supporting its development as a focused therapeutic agent for addiction-related disorders .

生物活性

RTI-118 is a small-molecule antagonist of the neuropeptide S receptor (NPSR), which plays a significant role in various biological functions such as anxiety regulation, feeding behaviors, and drug reinforcement. This compound has garnered attention for its potential therapeutic applications, particularly in treating substance use disorders.

This compound functions primarily by antagonizing the neuropeptide S receptor, a G-protein-coupled receptor that modulates several biological processes upon activation by neuropeptide S. The antagonism of this receptor can lead to decreased anxiety-like behaviors and reduced drug-seeking behavior in animal models, highlighting its potential in addiction therapy.

Pharmacological Properties

Research has demonstrated that this compound exhibits significant pharmacological effects in both in vitro and in vivo studies:

  • In vitro Studies : this compound has shown effective antagonism of NPSR in calcium mobilization assays, with a potency measured at Ke=109K_e=109 nM. This indicates its capability to block the receptor's activation effectively .
  • In vivo Studies : Animal studies have indicated that this compound can reduce cocaine self-administration and cue-induced reinstatement of drug-seeking behavior. Specifically, it has been shown to selectively reduce cocaine self-administration at doses ranging from 10 to 20 mg/kg without affecting food-maintained responding, suggesting a targeted action against drug reinforcement .

Comparative Efficacy

The efficacy of this compound can be compared to other NPSR antagonists. For example, while another compound (SHA-68) demonstrated similar effects at higher doses, this compound achieved these effects at lower doses, indicating a potentially better therapeutic profile. The following table summarizes the comparative potency and efficacy of this compound against other known antagonists:

CompoundPotency (nM)Effect on Cocaine Self-administrationEffect on Food-maintained Responding
This compound109Reduced at 10-20 mg/kgNo effect
SHA-6813.9Reduced at 30 mg/kgDecreased

Case Study: Substance Use Disorder Treatment

In a controlled study involving rats trained to self-administer cocaine, this compound was administered to evaluate its impact on drug-seeking behavior. The results indicated that rats receiving this compound displayed significantly lower rates of cocaine self-administration compared to control groups. This study supports the hypothesis that antagonism of NPSR can mitigate addictive behaviors .

Research Findings

  • Anxiety Reduction : In behavioral assays, this compound administration led to decreased anxiety-like behaviors in rodents, measured through elevated plus maze tests and open field tests.
  • Feeding Behavior : Studies have also indicated that this compound affects feeding behavior, with treated animals showing altered food intake patterns compared to untreated controls.
  • Potential for Broader Applications : Beyond addiction treatment, the modulation of anxiety and feeding behaviors suggests potential applications for this compound in treating other psychiatric disorders.

特性

IUPAC Name

3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDDRYMIPIEXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
RTI-118
Reactant of Route 2
Reactant of Route 2
RTI-118
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
RTI-118
Reactant of Route 4
Reactant of Route 4
RTI-118
Reactant of Route 5
Reactant of Route 5
RTI-118
Reactant of Route 6
Reactant of Route 6
RTI-118

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。